1-Hydroxy-3,7-dimethoxyxanthone

Vue d'ensemble

Description

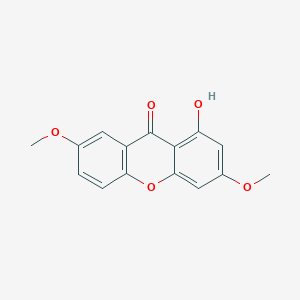

1-Hydroxy-3,7-dimethoxyxanthone is a xanthone derivative with the molecular formula C15H12O5. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,7-dimethoxyxanthone can be synthesized through several methods. One common approach involves the methylation of 1-hydroxyxanthone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation of the hydroxyl groups at positions 3 and 7 .

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-3,7-dimethoxyxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the xanthone to its corresponding xanthene derivative using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various electrophiles in the presence of Lewis acids.

Major Products:

Oxidation: Quinones.

Reduction: Xanthene derivatives.

Substitution: Functionalized xanthones with diverse biological activities.

Applications De Recherche Scientifique

Chemical Properties and Sources

1-Hydroxy-3,7-dimethoxyxanthone, with the chemical formula , is primarily isolated from plants such as Polygala tenuifolia and Gentianopsis paludosa. Its structure features two methoxy groups at positions 3 and 7, contributing to its biological activity.

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of xanthones, including this compound. Research conducted on macrophage RAW 264.7 cells demonstrated that this compound significantly inhibits nitric oxide production and the expression of inflammatory mediators such as TNF-α and IL-6. The compound's mechanism involves downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level, indicating its potential as an anti-inflammatory agent in therapeutic applications for inflammatory diseases .

Antifungal Activity

This compound has shown promising antifungal properties. A study assessed its minimum inhibitory concentration against various fungal strains, revealing effective inhibition of Trichophyton species. Molecular docking studies indicated that it interacts favorably with the enzyme sterol 14-alpha demethylase, suggesting a mechanism similar to that of fluconazole but with a higher binding affinity . This positions the compound as a candidate for developing antifungal medications.

Anticancer Potential

In vitro studies have demonstrated that extracts containing this compound exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and EA.hy926 (endothelial cells). The compound's ability to inhibit cell migration and invasion indicates its potential role in cancer therapeutics . Furthermore, it has been associated with inducing apoptosis in cancer cells through various cellular pathways.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| MDPI (2024) | Significant reduction in NO production in LPS-stimulated macrophages | Anti-inflammatory treatments |

| SciELO (2024) | Effective against Trichophyton, with strong binding to sterol 14-alpha demethylase | Antifungal drug development |

| ResearchGate | Cytotoxicity observed in MDA-MB-231 cells; inhibition of migration | Cancer therapy research |

Mécanisme D'action

The biological activities of 1-Hydroxy-3,7-dimethoxyxanthone are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

1-Hydroxy-3,7-dimethoxyxanthone can be compared with other xanthone derivatives such as:

1-Hydroxy-3,5-dimethoxyxanthone: Similar in structure but differs in the position of methoxy groups, leading to variations in biological activity.

1,3,7-Trihydroxyxanthone: Lacks methoxy groups, resulting in different chemical reactivity and biological properties.

Mangiferin: A glycosylated xanthone with enhanced solubility and pharmacological activity due to the presence of a sugar moiety

Activité Biologique

1-Hydroxy-3,7-dimethoxyxanthone (HDMX) is a xanthone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily isolated from various plant species, including those in the Gentiana genus. Research has highlighted its antifungal, antioxidant, and anti-inflammatory properties, making it a subject of interest for further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its biological activity through various mechanisms involving interaction with cellular pathways.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various strains. A notable study reported its minimum inhibitory concentration (MIC) against Candida parapsilosis at 200 μg/mL . This suggests that HDMX could be a potential candidate for developing antifungal treatments.

Antioxidant Properties

Research indicates that HDMX exhibits strong antioxidant activity. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to enhance the body's antioxidant defense mechanisms has been documented through various assays, including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

HDMX has shown promising anti-inflammatory effects in vitro. It modulates pro-inflammatory cytokines and inhibits pathways associated with inflammation. For instance, studies have indicated that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .

The biological activities of HDMX are mediated through several mechanisms:

- Modulation of Signaling Pathways : HDMX interacts with key signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses.

- Enzyme Inhibition : The compound inhibits enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation.

- Cellular Interaction : HDMX binds to specific receptors on cell membranes, influencing cellular responses to external stimuli.

Case Studies

Several studies have explored the biological activities of HDMX:

- Study on Antifungal Activity : In vitro assays confirmed that HDMX effectively inhibited fungal growth, supporting its use as a natural antifungal agent .

- Inflammation Studies : Research demonstrated that treatment with HDMX reduced inflammatory markers in animal models of arthritis, indicating its potential therapeutic application .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Pathway | MIC/Effect | Reference |

|---|---|---|---|

| Antifungal | Candida parapsilosis | 200 μg/mL | |

| Antioxidant | DPPH Radical Scavenging | IC50 = 15 μg/mL | |

| Anti-inflammatory | TNF-alpha and IL-6 | Downregulation |

| Mechanism | Description |

|---|---|

| Signaling Pathway Modulation | Inhibits NF-kB pathway activation |

| Enzyme Inhibition | Reduces synthesis of inflammatory mediators |

| Cellular Interaction | Binds to receptors affecting immune responses |

Propriétés

IUPAC Name |

1-hydroxy-3,7-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-18-8-3-4-12-10(5-8)15(17)14-11(16)6-9(19-2)7-13(14)20-12/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBPZAVSTQBRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158369 | |

| Record name | Xanthen-9-one, 3,7-dimethoxy-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13379-35-6 | |

| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13379-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthen-9-one, 3,7-dimethoxy-1-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthen-9-one, 3,7-dimethoxy-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 - 170 °C | |

| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.